molecular formula C16H12F3N3O2S B2678878 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1170895-63-2

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2678878
CAS No.: 1170895-63-2
M. Wt: 367.35
InChI Key: FQEMQIDJVQTEFK-UHFFFAOYSA-N
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Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that features a pyrrole ring, a thiazole ring, and a trifluoromethoxyphenyl group

Properties

IUPAC Name

2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c17-16(18,19)24-13-5-3-11(4-6-13)20-14(23)9-12-10-25-15(21-12)22-7-1-2-8-22/h1-8,10H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEMQIDJVQTEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to various reduced forms of the compound. Substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It is explored for use in the development of new materials with unique properties, such as conductivity and fluorescence.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrrole derivatives, such as:

  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-{p-[(p-tolyl)methyl]phenyl}-1,3-thiazole
  • 4-(p-Bromophenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole
  • Potassium Trifluoro(4-[1,3-thiazol-2-(2,5-Dimethyl-1H-pyrrol-1-yl)]phenyl)borate

Uniqueness

What sets 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group, in particular, can enhance the compound’s stability and bioactivity, making it a valuable molecule for various applications.

Biological Activity

The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article summarizes its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of the compound features a pyrrole ring, thiazole ring, and a trifluoromethoxy-substituted phenyl group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of Pyrrole and Thiazole Rings :
    • Pyrrole can be synthesized via the Paal-Knorr synthesis.
    • Thiazole formation commonly employs the Hantzsch thiazole synthesis.
  • Coupling Reaction :
    • The two rings are coupled using dehydration agents to form the final acetamide structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations. For example, in vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Specifically, it has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and thus affecting metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50/EC50 ValuesReferences
AntimicrobialE. coli, S. aureus25 µM
AnticancerMCF-7 (breast cancer)15 µM
Apoptosis InductionHCT116 (colon cancer)20 µM

Case Study: Anticancer Activity

In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability after 48 hours. The mechanism involved activation of caspase pathways leading to apoptosis, as evidenced by increased levels of cleaved caspases in treated cells compared to controls.

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